molecular formula C18H14ClFN2O4 B12197662 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid

2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid

Cat. No.: B12197662
M. Wt: 376.8 g/mol
InChI Key: LNFBETAWVZNJKF-UHFFFAOYSA-N
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Description

2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid is a complex organic compound with a unique structure that includes a chloro-fluorophenyl group and an azolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid typically involves multiple steps, including the formation of the azolidinone ring and the introduction of the chloro-fluorophenyl group. One common method involves the reaction of 3-chloro-4-fluoroaniline with a suitable azolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid lies in its combination of the chloro-fluorophenyl group and the azolidinone ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H14ClFN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

2-[4-[[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]phenyl]acetic acid

InChI

InChI=1S/C18H14ClFN2O4/c19-13-8-12(5-6-14(13)20)22-16(23)9-15(18(22)26)21-11-3-1-10(2-4-11)7-17(24)25/h1-6,8,15,21H,7,9H2,(H,24,25)

InChI Key

LNFBETAWVZNJKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)NC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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